1-(3-Chloro-2-fluorophenyl)cyclopropanol
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Overview
Description
1-(3-chloro-2-fluorophenyl)cyclopropan-1-ol is an organic compound that features a cyclopropane ring substituted with a 3-chloro-2-fluorophenyl group and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-chloro-2-fluorophenyl)cyclopropan-1-ol typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of 3-chloro-2-fluorobenzyl chloride with diazomethane, followed by hydrolysis to yield the desired cyclopropanol. The reaction conditions often require a solvent such as dichloromethane and a catalyst like copper(I) chloride to facilitate the cyclopropanation process.
Industrial Production Methods
Industrial production of 1-(3-chloro-2-fluorophenyl)cyclopropan-1-ol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
1-(3-chloro-2-fluorophenyl)cyclopropan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding cyclopropane derivative.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products
Oxidation: Formation of 1-(3-chloro-2-fluorophenyl)cyclopropanone.
Reduction: Formation of 1-(3-chloro-2-fluorophenyl)cyclopropane.
Substitution: Formation of various substituted cyclopropanols depending on the nucleophile used.
Scientific Research Applications
1-(3-chloro-2-fluorophenyl)cyclopropan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor to pharmaceutical compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-chloro-2-fluorophenyl)cyclopropan-1-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the cyclopropane ring can interact with hydrophobic regions. These interactions can influence the compound’s biological activity and its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-chloro-3-fluorophenyl)cyclopropan-1-ol
- 1-(2-fluorophenyl)cyclopropan-1-ol
- 1-(2-chloro-6-fluorophenyl)cyclopropan-1-ol
Uniqueness
1-(3-chloro-2-fluorophenyl)cyclopropan-1-ol is unique due to the specific positioning of the chlorine and fluorine atoms on the phenyl ring, which can influence its reactivity and interactions with other molecules. This unique structure can result in distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C9H8ClFO |
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Molecular Weight |
186.61 g/mol |
IUPAC Name |
1-(3-chloro-2-fluorophenyl)cyclopropan-1-ol |
InChI |
InChI=1S/C9H8ClFO/c10-7-3-1-2-6(8(7)11)9(12)4-5-9/h1-3,12H,4-5H2 |
InChI Key |
VHCLIHNCINKMMZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C2=C(C(=CC=C2)Cl)F)O |
Origin of Product |
United States |
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